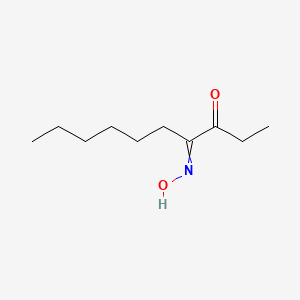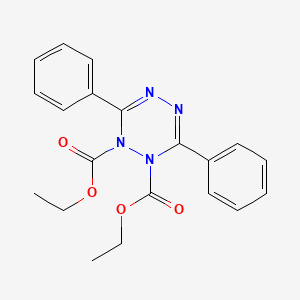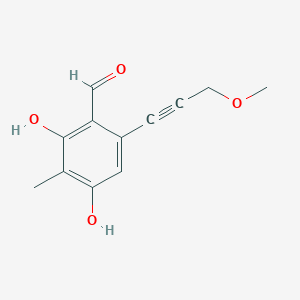
2,4-Dihydroxy-6-(3-methoxy-1-propyn-1-yl)-3-methylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dihydroxy-6-(3-methoxy-1-propyn-1-yl)-3-methylbenzaldehyde is an organic compound with a complex structure that includes hydroxyl groups, a methoxy group, and a propynyl group attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-6-(3-methoxy-1-propyn-1-yl)-3-methylbenzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Functional Group Introduction: Hydroxyl groups are introduced at the 2 and 4 positions through hydroxylation reactions.
Propynyl Group Addition: The propynyl group is added via a propargylation reaction, often using propargyl bromide as a reagent.
Methoxy Group Introduction: The methoxy group is introduced through methylation, typically using methyl iodide or dimethyl sulfate.
Final Product Formation: The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
2,4-Dihydroxy-6-(3-methoxy-1-propyn-1-yl)-3-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 2,4-Dihydroxy-6-(3-methoxy-1-propyn-1-yl)-3-methylbenzoic acid.
Reduction: 2,4-Dihydroxy-6-(3-methoxy-1-propyn-1-yl)-3-methylbenzyl alcohol.
Substitution: Various ethers or esters depending on the substituents used.
科学的研究の応用
2,4-Dihydroxy-6-(3-methoxy-1-propyn-1-yl)-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4-Dihydroxy-6-(3-methoxy-1-propyn-1-yl)-3-methylbenzaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The propynyl group may also play a role in modulating the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
2,4-Dihydroxy-3-methylbenzaldehyde: Lacks the propynyl and methoxy groups, resulting in different chemical properties and reactivity.
2,4-Dihydroxy-6-methylbenzaldehyde: Lacks the propynyl and methoxy groups, leading to variations in its biological activity and applications.
3-Methoxy-4-hydroxybenzaldehyde:
Uniqueness
2,4-Dihydroxy-6-(3-methoxy-1-propyn-1-yl)-3-methylbenzaldehyde is unique due to the presence of both the propynyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its versatility in various applications, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
685895-62-9 |
|---|---|
分子式 |
C12H12O4 |
分子量 |
220.22 g/mol |
IUPAC名 |
2,4-dihydroxy-6-(3-methoxyprop-1-ynyl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C12H12O4/c1-8-11(14)6-9(4-3-5-16-2)10(7-13)12(8)15/h6-7,14-15H,5H2,1-2H3 |
InChIキー |
NVAMCAUNVWYMKC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C(=C1O)C=O)C#CCOC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(cyclobutylamino)-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B12519082.png)
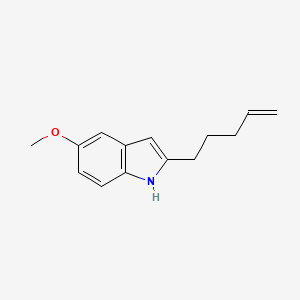
![Pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl-](/img/structure/B12519108.png)
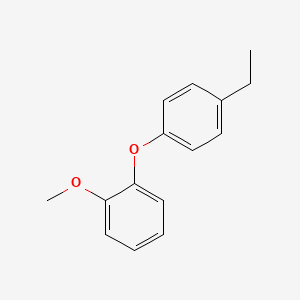

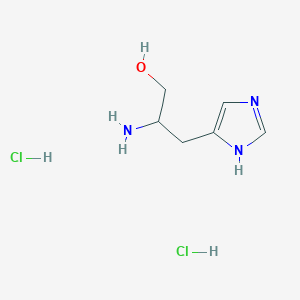

![3-[3-(2-Chlorophenyl)acryloyl]-2H-1-benzopyran-2-one](/img/structure/B12519140.png)
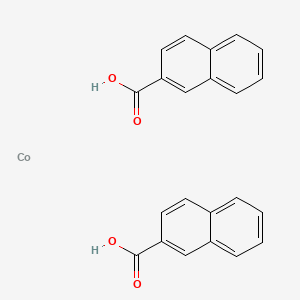
![N-[3-(Benzylamino)-3-oxoprop-1-en-1-yl]benzamide](/img/structure/B12519150.png)
